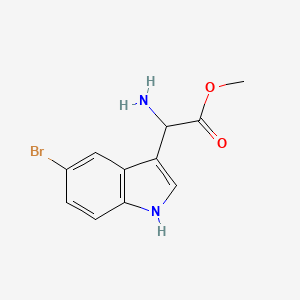
methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, with the molecular formula C11H11BrN2O2, has a molecular weight of 283.12 g/mol . Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .
Chemical Reactions Analysis
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, they can inhibit enzymes, block receptor sites, or interfere with cellular signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate can be compared with other indole derivatives, such as:
Methyl 2-amino-2-(1H-indol-3-yl)acetate: Similar structure but lacks the bromine atom, which may affect its reactivity and biological activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with different substituents, showing distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interaction with biological targets .
Biological Activity
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 5th position of the indole ring, which is crucial for its biological activity. The molecular formula is C12H12BrN2O2, with a molecular weight of approximately 283.12 g/mol. The presence of the amino and ester functional groups enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The bromine substitution can influence the compound's binding affinity, potentially enhancing its efficacy against various targets. Studies suggest that this compound may modulate pathways involved in cancer progression, inflammation, and microbial resistance.
Biological Activities
The compound exhibits a range of biological activities:
1. Anticancer Activity
- Preliminary studies indicate that this compound has potential anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Case Study : In vitro tests demonstrated that at concentrations of 10 µM, the compound significantly reduced cell viability in MDA-MB-231 breast cancer cells by promoting apoptosis through caspase activation.
2. Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against several bacterial strains, including resistant strains. Its efficacy may be attributed to disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Case Study : Research indicated that this compound inhibited biofilm formation in Staphylococcus aureus at concentrations as low as 5 µM .
3. Antiviral Activity
- Indole derivatives are known for their antiviral properties, and this compound shows promise in inhibiting viral replication in preliminary assays.
- Research Finding : In vitro studies revealed that the compound could reduce viral load in infected cell cultures by interfering with viral entry or replication processes .
Data Summary
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H11BrN2O2/c1-16-11(15)10(13)8-5-14-9-3-2-6(12)4-7(8)9/h2-5,10,14H,13H2,1H3 |
InChI Key |
GGQBCECBNLGLBY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CNC2=C1C=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















